3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid is a chemical compound notable for its potential applications in medicinal chemistry. It is classified under the category of substituted phenyl derivatives, which are often explored for their biological activities, including anti-inflammatory and analgesic properties. The compound's structure features a phenyl ring substituted with halogen atoms, which can influence its reactivity and biological interactions.
This compound can be synthesized through various chemical methods, and it is often used as an intermediate in organic synthesis and pharmaceutical research. The compound's molecular formula is , with a molecular weight of approximately 279.5 g/mol.
3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid belongs to the class of carboxylic acids and is characterized as an aromatic compound due to the presence of the phenyl ring. Its specific classification can also relate to its role as a potential pharmaceutical agent or as an impurity reference material in drug analysis.
The synthesis of 3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid can be achieved through several methods, typically involving the bromination and chlorination of phenolic compounds followed by carboxylation reactions.
Technical Details:
The molecular structure of 3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid features:
BrC1=CC(=C(C(=O)C(C(=O)O)=O)C=C1Cl)N(=O)=OInChI=1S/C10H8BrClO3/c11-7-3-1-5(13)9(12)4-8(7)10(14)15/h1-4H,14H2,(H,15)3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
Technical Details:
The mechanism of action for 3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid primarily relates to its potential biological activities.
Research indicates that compounds with similar structures exhibit significant anti-inflammatory and analgesic activities, suggesting that this compound may share these properties.
3-(2-Bromo-6-chlorophenyl)-2-oxopropanoic acid has several potential applications:
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5